Cernuine

Overview

Description

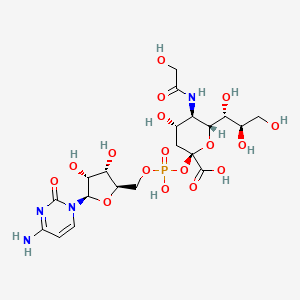

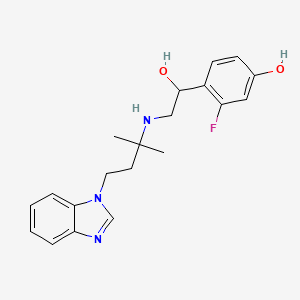

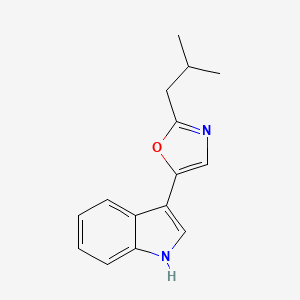

Cernuine is a type of Lycopodium alkaloid . It belongs to the class of organic compounds known as aurone flavonoids, which are flavonoids containing a 2-Benzylidene-1-benzofuran-3-one based core . Aurone flavonoids provide the bright yellow color of some important ornamental flowers, such as snapdragon (Antirrhinum majus) .

Synthesis Analysis

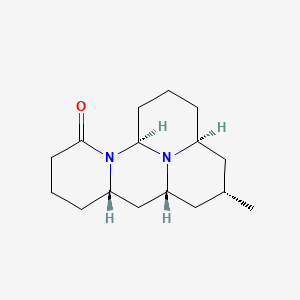

The asymmetric total synthesis of cernuine was achieved starting from the easily available (+)-citronellal . This synthesis played a key role in elucidating the structures of these complex natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cernuine are complex and involve multiple steps . The process includes the decarboxylation of lysine, yielding cadaverine, which is then converted into Δ 1 -piperideine . The condensation of Δ 1 -piperideine with 3-oxoglutaric acid produces 4- (2-piperidyl)acetoacetic acid, which is converted into pelletierine after a decarboxylation reaction .Scientific Research Applications

Medical Applications at CERN and the ENLIGHT Network

Cernuine's research applications in medicine are significant, especially in cancer therapy. CERN, through the ENLIGHT Network, has advanced in medical applications using particle physics. A prime focus is hadron therapy, a cutting-edge radiotherapy technique for cancer treatment. This method stems from the principles of particle physics and utilizes techniques derived from particle accelerators and detectors (Dosanjh, Cirilli, Myers, & Navin, 2016).

Chinese Ecosystem Research Network (CERN)

The Chinese Ecosystem Research Network (CERN) is a large-scale network covering various ecosystems in China, including cropland, forests, grasslands, and urban areas. It emphasizes long-term ecological research, integrating monitoring, research, and data sharing. This network plays a crucial role in understanding ecosystem structure, functions, and carbon cycles (Fu et al., 2010).

CERN-MEDICIS: Medical Isotopes and Cancer Research

CERN-MEDICIS is a facility at CERN dedicated to life science and medical applications. Inaugurated in 2014, it produces innovative isotopes for fundamental cancer research, imaging, and therapy protocols. This initiative spans from cell and animal model studies to preclinical and early phase clinical trials (Viertl et al., 2014).

Particle Physics to Medical Applications

The technologies developed at CERN for particle physics research have greatly impacted medical applications. Technologies for particle accelerators and detectors have led to advancements in medical imaging and cancer treatment methods. The collaborative model of CERN has also fostered multidisciplinary research beneficial for medical applications (Dosanjh, 2017).

Open Science at CERN

CERN's contribution to open science is significant, providing a platform for high-energy physics research. The organization fosters a global partnership, enabling research at the forefront of human knowledge and uniting people worldwide to advance science and technology (Naim et al., 2020).

Synthesis of Cernuane-Type Lycopodium Alkaloids

The first total syntheses of cernuane-type Lycopodium alkaloids, including (-)-cernuine, were achieved using (+)-citronellal. This synthesis involved key steps like organocatalytic alpha-amination and stereoselective construction of an aminal moiety, representing a significant milestone in chemical research (Nishikawa, Kitajima, & Takayama, 2008).

properties

IUPAC Name |

(1S,7S,9R,11S,13S)-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-12-4-2-6-15-17(12)14(9-11)10-13-5-3-7-16(19)18(13)15/h11-15H,2-10H2,1H3/t11-,12-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSJXTCXZSUCNS-LXFSFDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCC3N2C(C1)CC4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2CCC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331838 | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cernuine | |

CAS RN |

6880-84-8 | |

| Record name | (3aS,5S,6aR,7aS,12aS)-Tetradecahydro-5-methyl-11H-pyrido[1′,2′:3,4]pyrimido[2,1,6-de]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6880-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cernuine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1211126.png)

![2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B1211127.png)

![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)

![1-(4-chlorophenyl)-N-(2-furanylmethyl)-N-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]methanamine](/img/structure/B1211129.png)

![4-Amino-1,2,5-oxadiazole-3-carboxylic acid [2-(2,6-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1211130.png)